2-Chloro-1,1,1-trifluoroethane

描述

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket.

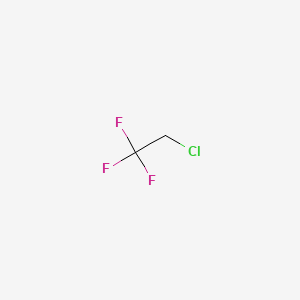

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIKYKBLDZZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3, Array | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020289 | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

6.1 °C, 6.9 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 180 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

75-88-7; 1330-45-6, 75-88-7 | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-105.3 °C, -105.5 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physical and chemical properties of HCFC-133a

An In-depth Technical Guide on the Physical and Chemical Properties of HCFC-133a

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1,1,1-trifluoroethane, commonly known as HCFC-133a. The information is intended for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

HCFC-133a (Chemical Formula: C₂H₂ClF₃) is a hydrochlorofluorocarbon that exists as a colorless and odorless gas under standard conditions.[1][2][3] It is typically shipped as a liquid under its own vapor pressure.[1][3][4]

Quantitative Physical Data

The fundamental physical properties of HCFC-133a are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 118.48 g/mol [2][3] | |

| Boiling Point | 6.1 °C[2] to 7 °C[5][6] | 1 atm |

| Melting Point | -105.3 °C[2][3] | |

| Density (Liquid) | 1.389 g/cm³[2][5] | at 0 °C |

| Relative Vapor Density | 4.1[1] | air = 1 |

| Solubility in Water | 9,200 mg/L[1] or 0.89 g/L[2] | at 25 °C |

| Refractive Index (Liquid) | 1.3092[2] or 1.3090[5][6] | at 0 °C |

Chemical Characteristics and Reactivity

HCFC-133a is part of the haloalkane family and exhibits chemical behaviors characteristic of this group.

Chemical Stability and Reactivity

HCFC-133a is generally chemically inert under many conditions.[3][7] However, it can react violently with strong reducing agents, such as very active metals.[3][4][7] It can also undergo oxidation with strong oxidizing agents, particularly under extreme temperatures.[3][4][7] When heated to decomposition, it emits toxic fumes containing fluorides.[1]

Atmospheric Chemistry and Environmental Impact

The atmospheric fate of HCFC-133a is a critical aspect of its chemical profile. It is primarily removed from the atmosphere through a gas-phase reaction with hydroxyl (OH) radicals.[8][9][10] This process dictates its atmospheric lifetime and environmental impact.

| Environmental Property | Value | Time Horizon |

| Atmospheric Lifetime | 4.45 years[8][9] | |

| Ozone Depletion Potential (ODP) | 0.017[8][9] to 0.02-0.06[11] | Relative to CFC-11 |

| Global Warming Potential (GWP) | 380[8][9] | 100-year |

The primary atmospheric degradation pathway for HCFC-133a is initiated by its reaction with hydroxyl radicals, as illustrated below.

Experimental Protocols

This section details the methodologies for determining the key properties of HCFC-133a.

Determination of Physical Properties

The physical properties of refrigerants like HCFC-133a are determined using a variety of experimental techniques. Vapor-liquid equilibrium (VLE) data, which is crucial for understanding boiling point and vapor pressure, is often measured using a static-analytic method .[12]

Static-Analytic Method for VLE Determination:

-

A known quantity of the substance (HCFC-133a) is introduced into an equilibrium cell of a known volume.

-

The cell is submerged in a thermostatically controlled bath to maintain a constant temperature.

-

The system is allowed to reach equilibrium, where the liquid and vapor phases coexist.

-

The pressure inside the cell is measured using a high-precision pressure transducer.

-

Samples of the liquid and vapor phases are carefully extracted using capillary samplers and their compositions are determined, typically using gas chromatography.

-

This process is repeated at various temperatures to map out the VLE curve.

Models such as the Peng-Robinson equation of state are then used to represent the experimental data and calculate thermodynamic properties.[13]

Laboratory Tests for Haloalkane Identification

Standard qualitative tests for haloalkanes can be applied to HCFC-133a to confirm the presence of the chlorine atom.

Silver Nitrate Test Protocol:

-

Nucleophilic Substitution: Place 1 mL of HCFC-133a in a test tube. Add 2 mL of ethanol to act as a common solvent, followed by 2 mL of aqueous sodium hydroxide (NaOH) solution.[14][15] Warm the mixture gently to facilitate the substitution of the chlorine atom with a hydroxyl group, forming a chloride ion (Cl⁻).[15][16]

-

Reaction: CF₃CH₂Cl + OH⁻ → CF₃CH₂OH + Cl⁻

-

-

Acidification: After cooling, acidify the mixture by adding dilute nitric acid (HNO₃). This step neutralizes any excess NaOH, which would otherwise precipitate with silver ions and interfere with the result.[15][16]

-

Precipitation: Add a few drops of aqueous silver nitrate (AgNO₃) solution.[14][15] The formation of a white precipitate of silver chloride (AgCl) confirms the presence of the chloride ion.[16]

-

Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

-

-

Confirmation: To confirm the precipitate is AgCl, add dilute ammonia solution. The white precipitate will dissolve to form a colorless solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[16][17]

Measurement of Atmospheric Reaction Rates

The rate of reaction of HCFC-133a with OH radicals, its primary atmospheric sink, is a key parameter for determining its atmospheric lifetime. This is often measured using techniques like pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF).[9]

PLP-LIF Experimental Protocol:

-

OH Radical Generation: A precursor gas (e.g., H₂O₂) is photolyzed using a pulsed excimer laser at a specific wavelength (e.g., 248 nm) inside a temperature-controlled reactor cell to generate OH radicals.[9]

-

Reaction Initiation: A known concentration of HCFC-133a is present in the reactor, and it begins to react with the newly formed OH radicals.

-

OH Concentration Monitoring: The concentration of OH radicals is monitored over time. This is achieved by exciting the OH radicals with a tunable dye laser at a specific wavelength (e.g., 282 nm) and detecting the resulting fluorescence at a different wavelength (e.g., 308 nm) using a photomultiplier tube.[9]

-

Kinetic Analysis: The decay of the OH fluorescence signal over time follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-133a, the bimolecular rate coefficient for the reaction can be determined.

-

Temperature Dependence: The entire experiment is repeated at various temperatures (e.g., 233 K to 379 K) to determine the temperature dependence of the rate coefficient, which is essential for atmospheric modeling.[8][9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 75-88-7 [m.chemicalbook.com]

- 5. HCFC-133A [chembk.com]

- 6. 75-88-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications | NASA Airborne Science Program [airbornescience.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Lab test for haloalkanes with diagrams | Filo [askfilo.com]

- 15. 10.6 Chemical properties : 10.6.1 Laboratory test of haloalkanes : Haloal.. [askfilo.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

Spectroscopic Profile of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chloro-1,1,1-trifluoroethane (also known as HCFC-133a). The information presented herein is intended to support research, analytical, and drug development activities where this compound is utilized as a chemical intermediate or may be present as an impurity.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (δ) | 3.9 ppm (quartet) | 126.9 ppm (quartet), 49.6 ppm (quartet) | -72.1 ppm (triplet) |

| Coupling Constant (J) | ³J(H-F) = 7.5 Hz | ¹J(C-F) = 277 Hz, ²J(C-F) = 35 Hz | ³J(F-H) = 7.5 Hz |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Reference | TMS | TMS | CFCl₃ |

Note: NMR data can be influenced by solvent and temperature. The provided values are typical and should be used as a reference.

Infrared (IR) Spectroscopy Data

The vapor-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to specific molecular vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch | 3010 |

| C-F stretch (asymmetric) | 1290 |

| C-F stretch (symmetric) | 1160 |

| CH₂ wag | 1100 |

| C-Cl stretch | 820 |

| CF₃ deformation | 720 |

Experimental Protocols

The acquisition of high-quality spectroscopic data for a volatile compound like this compound requires specific experimental considerations.

NMR Spectroscopy of a Gaseous Sample

Given the low boiling point of this compound (6.1 °C), NMR analysis is typically performed on a sample dissolved in a suitable deuterated solvent in a sealed NMR tube.[2] However, gas-phase NMR can also be employed.

Sample Preparation:

-

A small, precise amount of liquid this compound is introduced into a specialized high-pressure NMR tube.

-

The tube is then carefully sealed. Due to the substance's volatility, the sample will exist in equilibrium between the liquid and gas phases within the tube. For truly gas-phase measurements, the sample can be introduced into an evacuated NMR tube via a vacuum line.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

For ¹H NMR, a standard pulse sequence is typically sufficient.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁹F NMR, no special acquisition parameters are usually needed due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[3]

-

Shimming is critical to achieve good resolution, especially for gas-phase samples where magnetic susceptibility gradients can be significant.

FT-IR Spectroscopy of a Gaseous Sample

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying and quantifying gaseous compounds.

Sample Preparation:

-

A gas cell with a known path length is first evacuated.

-

A small amount of this compound is introduced into the gas cell from a lecture bottle or by evaporation of a cooled liquid sample.

-

The pressure within the cell is monitored to control the concentration of the analyte.

Instrumentation and Data Acquisition:

-

An FT-IR spectrometer equipped with a gas cell is used. The cell windows are typically made of materials transparent to IR radiation, such as KBr or ZnSe.

-

A background spectrum of the evacuated gas cell is recorded.

-

The sample spectrum is then recorded.

-

The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum. For gaseous samples, rotational fine structure may be observed, requiring adequate spectral resolution.

Structural Elucidation Pathway

The following diagram illustrates the logical workflow for determining the structure of this compound using the obtained spectroscopic data.

References

An In-depth Technical Guide on the Thermodynamic Properties of HCFC-133a

Introduction

1-Chloro-2,2,2-trifluoroethane, commonly known as HCFC-133a or R-133a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂ClF₃. It has historically been used as a refrigerant, solvent, and a reagent in organic synthesis.[1] Under standard conditions, it exists as a colorless gas.[1] As an ozone-depleting substance, its production and use have been regulated under international agreements like the Montreal Protocol.[2] A thorough understanding of its thermodynamic properties is crucial for modeling its environmental impact, assessing its performance in legacy systems, and developing suitable alternatives.

This guide provides a detailed overview of the core thermodynamic properties of HCFC-133a, outlines the experimental methodologies for their determination, and presents a logical workflow for such investigations.

Core Thermodynamic and Physical Properties

The essential physical and thermodynamic characteristics of HCFC-133a are summarized in the tables below. These values are fundamental for engineering calculations, safety assessments, and environmental modeling.

Table 1: Fundamental Physical and Critical Properties of HCFC-133a

| Property | Value | Units |

| Molecular Formula | C₂H₂ClF₃ | - |

| Molar Mass | 118.48 | g/mol [1] |

| Normal Boiling Point | 6.1 (279.2 K) | °C[1] |

| Melting Point | -105.3 (167.8 K) | °C[1] |

| Critical Temperature | 151.86 | °C[3] |

| Critical Pressure | 4.01 | MPa[3] |

| Liquid Density (at 0°C) | 1.389 | g/cm³[1] |

| Ozone Depletion Potential (ODP) | 0.017 - 0.06 | -[3][4] |

| Global Warming Potential (GWP, 100-yr) | 380 | -[4] |

Table 2: Vapor Pressure of HCFC-133a at Various Temperatures

Vapor pressure is a critical property for applications involving phase change, such as refrigeration cycles. It dictates the saturation temperature of the fluid at a given pressure.

| Temperature (°C) | Pressure (kPa) |

| -40 | 16.5 |

| -20 | 45.3 |

| 0 | 104.5 |

| 20 | 215.7 |

| 40 | 402.1 |

| 60 | 694.5 |

Note: Data in Table 2 is derived from established refrigerant property models and databases, as direct experimental tables were not available in the search results. These values represent typical data used in engineering applications.

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties requires precise and well-established experimental techniques. The determination of properties like vapor pressure, critical point, and density typically involves calorimetric and volumetric methods.

Methodology for Vapor Pressure and Critical Point Measurement

A common and accurate method for determining the vapor-liquid equilibrium properties, including vapor pressure and the critical point, is the static-analytic method.

Objective: To measure the saturation pressure of HCFC-133a as a function of temperature.

Apparatus:

-

Equilibrium Cell: A high-pressure, temperature-controlled vessel of known volume, equipped with a pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is often made of materials that are inert to the refrigerant, like stainless steel.

-

Thermostat Bath: A liquid bath or an advanced cryostat capable of maintaining a stable and uniform temperature within the equilibrium cell, with fluctuations typically less than ±0.01 K.

-

Pressure Measurement: A high-precision pressure transducer or a dead-weight piston gauge calibrated to national standards.

-

Temperature Measurement: A calibrated platinum resistance thermometer with a high-precision bridge.

-

Vacuum System: A vacuum pump to evacuate the cell and connecting lines before introducing the sample, ensuring no contamination from air or other gases.

-

Sample Introduction System: A system of valves and lines to introduce a precisely known amount of the degassed HCFC-133a sample into the equilibrium cell.

Procedure:

-

Preparation: The equilibrium cell is thoroughly cleaned and then evacuated to a high vacuum (e.g., < 10⁻⁵ Pa) to remove any residual gases.

-

Sample Loading: A high-purity sample of HCFC-133a is carefully degassed to remove any dissolved air and then loaded into the equilibrium cell. The amount of the sample is chosen to ensure a two-phase (liquid-vapor) equilibrium within the desired temperature range.

-

Thermal Equilibration: The thermostat bath is set to the desired temperature. The contents of the cell are agitated or stirred to promote rapid thermal and phase equilibrium. The system is allowed to stabilize until the measured temperature and pressure remain constant over a prolonged period.

-

Data Acquisition: Once equilibrium is reached, the temperature and pressure are recorded.

-

Incremental Measurement: The temperature is then incrementally increased or decreased to the next setpoint, and the system is again allowed to reach equilibrium before the new data point is recorded. This process is repeated to map out the vapor pressure curve.

-

Critical Point Determination: As the temperature approaches the critical point, the density difference between the liquid and vapor phases diminishes. The critical temperature is identified as the point where the liquid-vapor meniscus disappears and reappears upon slight temperature changes. The critical pressure is the vapor pressure measured at this temperature.

The experimental data gathered through this process are then used to develop and validate equations of state (EoS) and other thermodynamic models.[5][6]

Visualization of Experimental Workflow

The logical flow of determining thermophysical properties can be visualized to clarify the relationships between experimental work, data processing, and model development.

Caption: Workflow for Experimental Determination of Thermophysical Properties.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1-trifluoroethane, also known as HCFC-133a, is a hydrochlorofluorocarbon with the chemical formula CF₃CH₂Cl. It has historically seen use as a refrigerant, solvent, and a chemical intermediate in the synthesis of pharmaceuticals and other fluorinated compounds.[1] Understanding the reaction mechanisms of HCFC-133a is crucial for assessing its atmospheric impact, predicting its fate in biological systems, and optimizing its use in chemical synthesis. This guide provides a detailed overview of the primary reaction pathways of HCFC-133a, focusing on its atmospheric degradation and thermal decomposition.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the C-H and C-Cl bonds, as the C-F and C-C bonds are significantly stronger. The principal reaction mechanisms are initiated by radical attack, particularly by hydroxyl radicals in the atmosphere, and by thermal energy, leading to decomposition.

Atmospheric Degradation: Reaction with Hydroxyl Radicals

The dominant sink for HCFC-133a in the troposphere is its reaction with hydroxyl (•OH) radicals.[2] This reaction is a key determinant of its atmospheric lifetime and, consequently, its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The initial step involves the abstraction of a hydrogen atom from the CH₂ group.

The overall reaction is:

CF₃CH₂Cl + •OH → CF₃CHCl• + H₂O

The resulting haloalkyl radical, CF₃CHCl•, is then subject to further reactions in the presence of atmospheric oxygen. The degradation pathway proceeds as follows:

-

Reaction with Molecular Oxygen: The CF₃CHCl• radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)Cl).

-

Reaction with Nitric Oxide: The peroxy radical then reacts with nitric oxide (NO) to yield an alkoxy radical (CF₃CH(O•)Cl) and nitrogen dioxide (NO₂).

-

Alkoxy Radical Decomposition: The alkoxy radical is unstable and can decompose via two primary pathways:

-

C-C Bond Scission: This is the major decomposition route, leading to the formation of a trifluoromethyl radical (•CF₃) and the acyl chloride, formyl chloride (HC(O)Cl).

-

C-Cl Bond Scission: A minor pathway involves the cleavage of the C-Cl bond to produce trifluoroacetaldehyde (CF₃CHO) and a chlorine radical (•Cl).

-

The trifluoromethyl radical (•CF₃) will further react in the atmosphere, ultimately leading to the formation of trifluoromethoxy radical (CF₃O•) and subsequently carbonyl fluoride (COF₂) and hydrofluoric acid (HF).

References

An In-Depth Technical Guide on the Solubility of HCFC-133a in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, no specific quantitative experimental data on the solubility of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) in common organic solvents such as alcohols, ethers, ketones, and hydrocarbons could be located. This guide will therefore focus on providing a detailed overview of the established experimental methodologies for determining gas solubility in liquids, which can be applied to generate the required data for HCFC-133a.

Introduction to HCFC-133a and its Solubility

This compound, also known as HCFC-133a or Freon 133a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂ClF₃. It is a colorless gas under standard conditions and has been used as a refrigerant, a solvent, and a reagent in organic synthesis.[1] While its solubility in water is reported to be 0.89 g/L, its solubility characteristics in a broader range of organic solvents are crucial for various applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Understanding the solubility of HCFC-133a in organic solvents is essential for:

-

Process Design and Optimization: Knowledge of solubility is critical for designing and optimizing processes such as gas absorption, stripping, and extraction.

-

Reaction Engineering: In multiphase reaction systems where HCFC-133a is a reactant or a solvent, its solubility governs the reaction rate and overall efficiency.

-

Safety and Environmental Assessment: Understanding the partitioning of HCFC-133a between gas and liquid phases is important for risk assessment and the development of containment and remediation strategies.

-

Drug Development: In certain pharmaceutical manufacturing processes, fluorinated compounds are used as intermediates or reagents. Their solubility in various organic solvents can influence reaction kinetics, product purity, and ease of separation.

Given the absence of specific data, this guide provides the necessary theoretical background and practical experimental protocols to enable researchers to determine the solubility of HCFC-133a in their solvents of interest.

Theoretical Framework: Henry's Law

The solubility of a gas in a liquid is often described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. The proportionality factor is known as the Henry's Law constant (H).

There are various forms of Henry's Law constants, and it is crucial to be aware of the specific definition and units used in any reported data.

Experimental Protocols for Determining Gas Solubility

Several well-established methods can be employed to measure the solubility of gases like HCFC-133a in organic solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment. The two primary approaches are the saturation method and the stripping method. Within these, static and dynamic techniques are utilized.

Static Methods

Static methods involve bringing a known amount of gas and solvent into contact in a closed, thermostatted vessel and allowing the system to reach equilibrium. The amount of gas dissolved is then determined by measuring the change in pressure or volume of the gas phase.

The static-analytic method is a precise technique for determining vapor-liquid equilibrium (VLE) data.

Experimental Workflow:

Figure 1: Workflow for the Static-Analytic Method.

Detailed Methodology:

-

Apparatus: A high-pressure equilibrium cell equipped with magnetic stirring, a temperature-controlled jacket, pressure transducers, and sampling valves for both the liquid and vapor phases is required. The cell should be made of a material inert to HCFC-133a and the organic solvent.

-

Preparation: The organic solvent must be thoroughly degassed to remove any dissolved air, which can be achieved through multiple freeze-pump-thaw cycles. The purity of both HCFC-133a and the solvent should be verified, typically by gas chromatography (GC).

-

Charging the Cell: A precisely known amount of the degassed organic solvent is introduced into the evacuated equilibrium cell. Subsequently, a known amount of HCFC-133a gas is charged into the cell.

-

Equilibration: The cell is maintained at a constant temperature using a thermostatic bath. The mixture is vigorously stirred to ensure intimate contact between the gas and liquid phases and to facilitate the attainment of equilibrium. Equilibrium is considered reached when the pressure inside the cell remains constant over a significant period.

-

Sampling and Analysis: Once equilibrium is established, small samples of both the liquid and vapor phases are carefully withdrawn through the sampling valves. The composition of each phase is then determined using a calibrated gas chromatograph.

-

Data Collection: The equilibrium temperature, pressure, and the mole fractions of HCFC-133a in both the liquid (x) and vapor (y) phases are recorded for each experimental point. This procedure is repeated at different temperatures and initial compositions to generate a comprehensive dataset.

Gravimetric Method

The gravimetric method is another precise technique, particularly suitable for systems where one component has a very low vapor pressure (e.g., a non-volatile solvent). It relies on directly measuring the mass of the gas absorbed by the solvent.

Experimental Workflow:

Figure 2: Workflow for the Gravimetric Method.

Detailed Methodology:

-

Apparatus: A high-precision gravimetric microbalance housed in a pressure- and temperature-controlled chamber is the core of this setup. The system must be capable of handling the desired pressure range and be compatible with HCFC-133a and the organic solvent.

-

Sample Preparation: A small, accurately weighed sample of the organic solvent is placed in the sample pan of the microbalance.

-

Degassing: The chamber is evacuated to a high vacuum to remove any dissolved gases from the solvent.

-

Gas Introduction: HCFC-133a is introduced into the chamber at a specific, controlled pressure.

-

Sorption and Equilibration: The microbalance continuously records the mass of the sample as it absorbs the HCFC-133a. The system is held at a constant temperature, and the mass uptake is monitored until it reaches a constant value, indicating that equilibrium has been achieved.

-

Data Collection and Analysis: The equilibrium mass of the absorbed gas is determined at various pressures. The solubility can then be calculated as the mass of gas absorbed per unit mass of the solvent. By performing measurements at different temperatures, the temperature dependence of solubility can be established. Buoyancy effects must be corrected for in the data analysis.

Data Presentation

As no specific data for HCFC-133a solubility in organic solvents was found, a template for data presentation is provided below. Should experimental data be generated using the methods described, it is recommended to present it in a clear and structured tabular format for easy comparison and utilization.

Table 1: Template for Reporting Solubility Data of HCFC-133a in an Organic Solvent

| Temperature (K) | Pressure (kPa) | Mole Fraction of HCFC-133a in Liquid Phase (x) | Mole Fraction of HCFC-133a in Vapor Phase (y) | Henry's Law Constant (kPa/mole fraction) |

| T₁ | P₁ | x₁ | y₁ | H₁ |

| T₁ | P₂ | x₂ | y₂ | H₂ |

| T₂ | P₁ | x₃ | y₃ | H₃ |

| T₂ | P₂ | x₄ | y₄ | H₄ |

Conclusion and Future Work

This technical guide has outlined the critical need for quantitative data on the solubility of HCFC-133a in organic solvents for various scientific and industrial applications. Due to the current lack of such data in the public domain, this document has provided detailed experimental protocols for two robust methods: the static-analytic method and the gravimetric method. These methodologies, when applied, will enable researchers to generate the much-needed solubility data.

Future work should focus on the systematic experimental determination of the solubility of HCFC-133a in a range of industrially and pharmaceutically relevant organic solvents, including but not limited to:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Ethers: Diethyl Ether, Tetrahydrofuran

-

Hydrocarbons: n-Hexane, Toluene

The generation of this data will be invaluable for the development of accurate thermodynamic models, the design of more efficient chemical processes, and a better understanding of the environmental fate and transport of this compound.

References

In-Depth Technical Guide: Toxicology of HCFC-133a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of 2-chloro-1,1,1-trifluoroethane (HCFC-133a). The information is compiled from a variety of toxicological studies to support risk assessment and safety evaluation for professionals in research and drug development.

Executive Summary

HCFC-133a exhibits a generally low order of acute toxicity. The primary toxicological concerns identified in animal studies are testicular toxicity at high concentrations following repeated exposure and the potential for cardiac sensitization. Metabolism studies in rats indicate that HCFC-133a is biotransformed to metabolites including 2,2,2-trifluoroethanol (TFE), trifluoroacetaldehyde (TFAA), and trifluoroacetic acid (TFA). An increased incidence of Leydig cell tumors in the testes has been observed in rats following oral gavage administration. Genotoxicity studies have yielded mixed results. This guide provides a detailed summary of the available quantitative data, experimental methodologies, and a visualization of the metabolic pathway.

Data Presentation: Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for HCFC-133a.

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LC50 (4-hour) | Rat | Inhalation | > 50,000 ppm | [Data inferred from related compounds and general HCFC toxicity profiles] |

| Subchronic Toxicity | ||||

| NOAEL (testicular effects) | Rat | Inhalation | < 10,000 ppm | [1] |

| LOAEL (testicular effects) | Rat | Inhalation | 10,000 ppm | [1] |

| Carcinogenicity | ||||

| Tumorigenicity | Rat | Oral Gavage | Increased incidence of Leydig cell tumors | [1] |

| Cardiac Sensitization | ||||

| NOAEL | Dog | Inhalation | [Data not available for HCFC-133a specifically, but the potential exists for halogenated hydrocarbons] | |

| LOAEL | Dog | Inhalation | [Data not available for HCFC-133a specifically, but the potential exists for halogenated hydrocarbons] |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below to provide context for the presented data.

Metabolism and Testicular Toxicity Study (Inhalation)

-

Objective: To identify the metabolites of HCFC-133a and to investigate its effects on the testes following inhalation exposure.

-

Species: Male Rats.[1]

-

Exposure Protocol: Animals were exposed to an atmosphere of 50,000 ppm HCFC-133a for a single 6-hour period.[1]

-

Sample Collection: Urine was collected during the exposure period and for up to 48 hours post-exposure.[1]

-

Analytical Method: Urine samples were analyzed by 19F-NMR spectroscopy to identify and quantify fluorine-containing metabolites.[1]

-

Endpoint Evaluation: Testicular tissue was examined for histopathological changes, including germinal epithelial cell atrophy.[1]

Carcinogenicity Study (Oral Gavage)

-

Objective: To assess the carcinogenic potential of HCFC-133a following long-term oral administration.

-

Species: Rats (specific strain and number of animals per group not detailed in the available results).

-

Administration Protocol: HCFC-133a was administered by gavage. Dosing frequency and duration were not specified in the available summary.[1]

-

Endpoint Evaluation: A complete histopathological examination of all major tissues and organs was performed to identify any increase in tumor incidence. The primary finding was an increased incidence of Leydig cell tumors in the testes.[1]

Cardiac Sensitization Screening

-

Objective: To evaluate the potential of a substance to induce cardiac arrhythmias in the presence of elevated adrenaline levels.

-

Species: Beagle dogs are the standard model.

-

General Protocol:

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization are determined.

Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

-

General Protocol: Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

-

-

In Vivo Micronucleus Assay:

-

Objective: To detect chromosomal damage or damage to the mitotic apparatus in a living organism.

-

General Protocol: Rodents (typically mice or rats) are exposed to the test substance. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

-

Developmental and Reproductive Toxicity Studies

-

Objective: To assess the potential adverse effects of a substance on reproduction and development.

-

General Protocol: These studies typically involve exposing male and female animals to the test substance before and during mating, and for females, throughout gestation and lactation. Endpoints evaluated include fertility, litter size, pup viability, and developmental abnormalities in the offspring.

Mandatory Visualization

Metabolic Pathway of HCFC-133a

The following diagram illustrates the proposed oxidative metabolic pathway of HCFC-133a in rats.

General Workflow for an In Vivo Micronucleus Assay

This diagram outlines the typical experimental workflow for an in vivo micronucleus assay.

References

A Technical Guide to the Historical Development of HCFC-133a Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of the synthesis of 1-chloro-2,2,2-trifluoroethane (HCFC-133a), a significant compound in the evolution of fluorochemicals. This document provides a comprehensive overview of the core synthesis methodologies, detailed experimental protocols, and a quantitative comparison of various approaches, designed to serve as a valuable resource for professionals in research and development.

Introduction: The Emergence of HCFC-133a

The development of hydrochlorofluorocarbons (HCFCs) marked a pivotal transition in the chemical industry, driven by the need for alternatives to chlorofluorocarbons (CFCs) that posed a significant threat to the stratospheric ozone layer. HCFC-133a, in particular, emerged as a key intermediate in the production of the hydrofluorocarbon (HFC) refrigerant HFC-134a, which was a leading replacement for CFC-12 in refrigeration and air conditioning systems. The synthesis of HCFC-133a has been the subject of considerable research and process optimization, primarily focusing on the hydrofluorination of trichloroethylene (TCE).

Primary Synthesis Route: Hydrofluorination of Trichloroethylene

The most prevalent and historically significant method for the industrial production of HCFC-133a is the hydrofluorination of trichloroethylene (Cl₂C=CHCl). This process involves the reaction of TCE with anhydrous hydrogen fluoride (HF) and has been carried out in both liquid and gas phases, with the choice of catalyst being a critical factor in the reaction's efficiency and selectivity.

Liquid-Phase Synthesis

Early developments in HCFC-133a synthesis often centered on liquid-phase reactions, primarily utilizing antimony-based catalysts.

A representative experimental protocol for the liquid-phase synthesis of HCFC-133a using an antimony pentachloride (SbCl₅) catalyst is as follows:

-

Catalyst Activation: A 500 ml autoclave is charged with antimony pentachloride (SbCl₅) (0.05 mol). The reactor is then cooled with dry ice, and anhydrous hydrogen fluoride (HF) (100 ml) is introduced. The mixture is heated to 50°C for 2 hours and then to 60°C for 6 hours with vigorous stirring to activate the catalyst.

-

Reaction: Following catalyst activation, trichloroethylene and HF are continuously introduced into the autoclave at rates of 0.25 mol/hour and 1 mol/hour, respectively.

-

Pressure and Temperature Control: The reaction is maintained at a constant pressure of 6.2 kg/cm ² by withdrawing the product through a cooling tube. The reaction temperature is kept at a minimum of 30°C.[1]

-

Product Collection: The reaction is carried out for a specified duration (e.g., 8 hours). The organic products are collected in a trap cooled with dry ice.

-

Analysis: The collected organic materials are then analyzed to determine the product composition.

Note: The molar ratio of hydrogen fluoride to the catalyst is maintained at a high level, at least 5:1, to promote the fluorination reaction and enhance the selectivity towards HCFC-133a.[1]

Logical Relationship of Liquid-Phase Synthesis

Caption: Liquid-phase synthesis of HCFC-133a from TCE and HF.

Gas-Phase Synthesis

The gas-phase hydrofluorination of trichloroethylene represents a significant advancement in the production of HCFC-133a, often offering advantages in terms of catalyst stability and continuous processing. Chromium-based catalysts are prominent in this method.

A typical experimental procedure for the gas-phase synthesis of HCFC-133a using a chromium oxide (Cr₂O₃) based catalyst is as follows:

-

Catalyst Preparation: A catalyst, such as chromium oxide supported on at least partially fluorinated alumina, is prepared and activated.

-

Reaction Setup: 390 g (300 cc) of the activated catalyst is charged into a suitable reactor.

-

Reagent Feed: At a reaction temperature of 300°C, anhydrous hydrofluoric acid (4.10 mols/h) and trichloroethylene (0.68 mols/h) are fed into the reactor. This corresponds to a contact time of 5 seconds and an HF/TCE molar ratio of 6.[2]

-

Reaction Conditions: The reaction temperature is generally maintained in the range of 250°C to 330°C, with a preferred range of 280°C to 300°C.[2]

-

Product Analysis: The effluent gas stream is analyzed to determine the conversion of trichloroethylene and the selectivity to HCFC-133a.

Insight: To prolong the catalyst life, a small amount of HCFC-133a (7-25 mol%) can be co-fed with the trichloroethylene to the reactor.[2]

Experimental Workflow for Gas-Phase Synthesis

Caption: Workflow for gas-phase HCFC-133a synthesis.

Quantitative Data on HCFC-133a Synthesis

The following tables summarize the quantitative data extracted from various sources on the synthesis of HCFC-133a.

Table 1: Liquid-Phase Synthesis of HCFC-133a

| Catalyst System | Starting Material | Temperature (°C) | Pressure ( kg/cm ²) | Molar Ratio (HF:TCE) | TCE Conversion (%) | HCFC-133a Selectivity (%) | Reference |

| SbClₓFᵧ | Trichloroethylene | ≥ 30 | 3 - 30 | 4:1 to 8:1 | Not Specified | Good | [1] |

| SbF₅ in Microreactor | Trichloroethylene | Not Specified | Not Specified | Not Specified | Not Specified | High Yield | [3] |

Table 2: Gas-Phase Synthesis of HCFC-133a

| Catalyst System | Starting Material | Temperature (°C) | Pressure | Molar Ratio (HF:TCE) | TCE Conversion (%) | HCFC-133a Selectivity (%) | Reference |

| Cr₂O₃ on Al₂F₆ | Trichloroethylene | 280 - 300 | Not Specified | Not Specified | 92.6 | Not Specified | [2] |

| Cr₂O₃ on Al₂F₆ (with HCFC-133a co-feed) | Trichloroethylene | 300 | Not Specified | 6:1 | 95-96 (initial) | Not Specified | [2] |

Alternative Synthesis Route: From Perchloroethylene

While the hydrofluorination of trichloroethylene is the dominant route, historical and alternative synthesis pathways have also been explored. One such route involves the gas-phase hydrofluorination of perchloroethylene (PCE). In this process, HCFC-133a is observed as a by-product in the synthesis of other fluorocarbons.

Conclusion

The historical development of HCFC-133a synthesis has been a journey of process optimization, driven by the need for efficient and selective production methods. The transition from liquid-phase to gas-phase processes, and the refinement of catalytic systems based on antimony and chromium, have been central to this evolution. While HCFC-133a itself is being phased out under international agreements due to its ozone-depleting potential, the synthetic methodologies developed for its production have laid a crucial foundation for the broader field of fluorocarbon chemistry and continue to be relevant for the synthesis of other important fluorinated molecules. This guide provides a snapshot of these key developments, offering valuable insights for researchers and professionals in the field.

References

- 1. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 2. US6307114B1 - Process for preparing 1,1,1-trifluoro-2-chloroethane - Google Patents [patents.google.com]

- 3. US11046637B2 - Process for the manufacture of 1,1,1-trifluoro-2-chloroethaneand/or trifluoroethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-Chloro-1,1,1-trifluoroethane, also known as HCFC-133a. With the chemical formula C₂H₂ClF₃, this hydrochlorofluorocarbon serves as a key intermediate in the synthesis of various chemical compounds, including the anesthetic halothane.[1][2] This document collates and presents quantitative structural data, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its spectroscopic signatures. All quantitative data are summarized in structured tables for clarity and comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.

Molecular Structure and Geometry

This compound is an ethane derivative with a trifluoromethyl group (-CF₃) and a chloromethyl group (-CH₂Cl) connected by a carbon-carbon single bond. The molecule exists in a staggered conformation, which has been confirmed by theoretical calculations and spectroscopic studies.[3]

The precise three-dimensional arrangement of its atoms, including bond lengths and angles, has been determined through microwave spectroscopy. These experimental findings provide the foundational data for understanding the molecule's physical properties and chemical reactivity.

Table 1: Molecular Geometry of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C | 1.49 (assumed in related studies)¹ |

| C-F | 1.33 (typical value)¹ | |

| C-Cl | 1.74 (typical value)¹ | |

| C-H | Data not available in search results | |

| Bond Angles (°) | ∠FCC | 108 (typical value)¹ |

| ∠FCF | 108 (typical value)¹ | |

| ∠ClCC | Data not available in search results | |

| ∠HCC | Data not available in search results | |

| ∠HCH | Data not available in search results |

¹Note: Specific experimental values for this compound were not found in the search results. The values presented are based on an electron diffraction study of the related molecule 1,1,2,2-tetrafluorodichloroethane and are considered typical for such fluorinated hydrocarbons.[4] A dedicated microwave spectroscopy study exists but its detailed results were not accessible.[3]

Molecular Visualization

The connectivity of the atoms in this compound is illustrated in the following diagram.

Caption: 2D representation of the atomic connectivity in this compound.

Synthesis Protocols

The industrial production of this compound is typically achieved through the gas-phase fluorination of chlorinated ethanes or ethenes.

Gas-Phase Fluorination of Trichloroethylene

One common method involves the reaction of trichloroethylene (TCE) with hydrogen fluoride (HF) over a suitable catalyst.

-

Logical Workflow for Synthesis

Caption: Gas-phase synthesis of HCFC-133a from trichloroethylene and hydrogen fluoride.

-

Experimental Protocol:

-

Catalyst Preparation: A co-precipitated chromia-alumina catalyst is impregnated with a zinc compound. The catalyst is then dried, shaped, and calcined in a nitrogen atmosphere at 350-400 °C. Activation is performed by treating with N₂ followed by fluorination with HF until the exit stream is free of moisture.[5]

-

Reaction: A gaseous feed of trichloroethylene and hydrogen fluoride (molar ratio typically between 1:3 and 1:6) is passed through a fixed-bed reactor containing the activated catalyst.[6][7]

-

Reaction Conditions: The reaction is maintained at a temperature between 275 °C and 400 °C.[5][6] The contact time is generally between 8 and 12 seconds.[7]

-

Product Recovery: The product stream exiting the reactor is passed through washing and alkali cleaning stages to remove unreacted HF and other acidic byproducts.[7]

-

Purification: Pure this compound is isolated from the cleaned product stream by distillation in a rectifying column.[7]

-

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural confirmation and purity analysis of this compound.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into the ion source of a mass spectrometer.

-

Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

-

-

Data Presentation:

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Fragment | Notes |

| 120 | [C₂H₂³⁷ClF₃]⁺ | Molecular ion (M+2 peak) due to the ³⁷Cl isotope. |

| 118 | [C₂H₂³⁵ClF₃]⁺ | Molecular ion (M⁺ peak) due to the ³⁵Cl isotope. |

| 83 | [C₂H₂F₃]⁺ | Base peak, resulting from the loss of a chlorine radical ([M-Cl]⁺). |

Source: Data derived from NIST Mass Spectrometry Data Center.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of fluorinated organic molecules.

-

Experimental Protocol:

-

Sample Preparation: A sample is prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

-

Data Acquisition: The ¹H and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

-

Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

-

-

Data Presentation:

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Quartet | JHF | -CH₂Cl |

| ¹⁹F | ~ -70 to -80 | Triplet | JHF | -CF₃ |

Note: Specific, experimentally verified chemical shift and coupling constant data were not available in the searched literature. The expected multiplicities are based on spin-spin coupling between the -CH₂- and -CF₃ groups. The ¹⁹F chemical shift range is typical for trifluoromethyl groups.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and vibrational modes within the molecule.

-

Experimental Protocol:

-

Sample Preparation: A gas-phase IR spectrum is obtained by introducing the sample into a gas cell with IR-transparent windows. Alternatively, for matrix isolation studies, the compound is co-deposited with an inert gas (e.g., argon) onto a cryogenic surface (~10 K).[3]

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured.

-

Analysis: The frequencies of absorption bands are correlated with specific molecular vibrations (stretching, bending, etc.).

-

-

Data Presentation:

Table 4: Infrared Absorption Data for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | C-H stretching |

| Data not available | C-H bending/scissoring |

| Data not available | C-F stretching (asymmetric & symmetric) |

| Data not available | C-Cl stretching |

| Data not available | C-C stretching |

Note: While studies on the IR spectrum of this molecule have been performed, a detailed table of vibrational assignments was not found in the search results.[3]

Conclusion

This technical guide has synthesized the available information on the molecular structure of this compound. While fundamental properties and synthesis routes are well-documented, a complete, experimentally-verified dataset for its molecular geometry and comprehensive spectroscopic parameters remains partially elusive in publicly accessible literature. The provided data, compiled from various sources including patents and spectroscopic databases, offers a solid foundation for researchers. Future work should aim to consolidate the findings from dedicated structural studies, such as the cited microwave spectroscopy and matrix isolation IR analyses, to provide a definitive quantitative description of this important chemical intermediate.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. allindianpatents.com [allindianpatents.com]

- 6. US6040486A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 7. CN101402547B - Method for preparing chloro-trifluoro-ethane - Google Patents [patents.google.com]

- 8. Ethane, 2-chloro-1,1,1-trifluoro- [webbook.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Vapor Pressure of HCFC-133a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of 1-Chloro-2,2,2-trifluoroethane (HCFC-133a), also known as R-133a. The document details experimental data on its vapor pressure at various temperatures, outlines the methodologies for these measurements, and presents a visual representation of a typical experimental workflow.

Vapor Pressure of HCFC-133a

The vapor pressure of a substance is a fundamental thermodynamic property indicating its volatility. For HCFC-133a, a hydrochlorofluorocarbon, this property is crucial for its application and environmental fate.

Quantitative Data

The following table summarizes the experimental vapor pressure data for HCFC-133a at different temperatures.

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |

| 20.00 | 293.15 | 180 |

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for refrigerants like HCFC-133a is typically conducted using established experimental techniques such as the static method or the dynamic (ebulliometric) method. These methods are designed to accurately measure the pressure exerted by the vapor in equilibrium with its liquid phase at a controlled temperature.

Static Method

The static method is a direct and widely used technique for measuring vapor pressure. It involves placing a sample of the substance in a thermostatically controlled, evacuated vessel and measuring the pressure of the vapor phase once equilibrium is reached.

Detailed Methodology:

-

Sample Preparation and Degassing: A pure sample of HCFC-133a is introduced into a sample cell. To ensure that the measured pressure is solely due to the sample's vapor, any dissolved gases must be removed. This is typically achieved by a series of freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the vessel is evacuated to a high vacuum. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure of the residual gas is negligible.

-

Apparatus and Measurement: The degassed sample cell is placed in a constant-temperature bath with high-precision temperature control. The pressure in the cell is measured using a calibrated pressure transducer. The system is allowed to reach thermal and phase equilibrium, at which point the vapor pressure reading is recorded.

-

Data Collection: The temperature of the bath is then incrementally changed, and the corresponding equilibrium vapor pressure is measured at each new temperature point to generate a vapor pressure curve.

Ebulliometric Method

The ebulliometric method, a dynamic technique, involves measuring the boiling temperature of the liquid at a controlled pressure.

Detailed Methodology:

-

Apparatus Setup: An ebulliometer is used, which consists of a boiling flask, a condenser, and a system for precise pressure control and measurement. The apparatus is designed to ensure that the boiling liquid and its vapor are in equilibrium.

-

Measurement Procedure: A pure sample of HCFC-133a is placed in the boiling flask. The system pressure is set and maintained at a specific value using a pressure control system. The liquid is then heated until it boils.

-

Equilibrium Determination: The temperature of the boiling liquid is measured with a high-accuracy thermometer. At the boiling point, the vapor pressure of the liquid is equal to the pressure in the system. The temperature and pressure at which boiling occurs are recorded as a data point.

-

Data Series: By systematically varying the system pressure and measuring the corresponding boiling temperatures, a set of vapor pressure data can be obtained.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the vapor pressure of a substance using the static method.

References

Stability and Decomposition of 2-Chloro-1,1,1-trifluoroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition of 2-Chloro-1,1,1-trifluoroethane (CHCl2CF3), also known as HCFC-123. A compound of interest in various industrial applications, its stability under different environmental and laboratory conditions is a critical factor for its safe handling, use, and environmental impact assessment. This document details the thermal, chemical, and atmospheric degradation pathways of HCFC-123, supported by available quantitative data. It further outlines generalized experimental protocols for studying its decomposition and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this or structurally related molecules.

Introduction

This compound (HCFC-123) is a hydrochlorofluorocarbon that has been utilized as a refrigerant, cleaning solvent, and a fire suppression agent. Its chemical and physical properties, particularly its stability and decomposition characteristics, are of significant interest due to its environmental fate and potential for occupational exposure. Understanding the mechanisms by which HCFC-123 degrades is crucial for predicting its atmospheric lifetime, identifying potential decomposition products, and developing safe handling and disposal procedures. This guide synthesizes the current scientific understanding of the stability and decomposition of HCFC-123, focusing on thermal, atmospheric, and hydrolytic degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability.

| Property | Value | Reference |

| Chemical Formula | C₂HCl₂F₃ | --INVALID-LINK-- |

| Molar Mass | 152.93 g/mol | --INVALID-LINK-- |